3,4-Diethyl-3-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

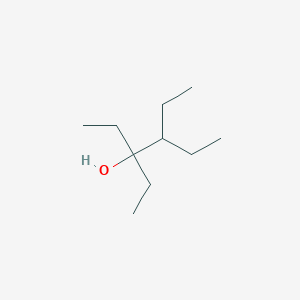

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-9(6-2)10(11,7-3)8-4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHFIEUDEJOTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173012 | |

| Record name | 3-Hexanol, 3,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-78-8 | |

| Record name | 3,4-Diethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanol, 3,4-diethyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanol, 3,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethyl-3-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Proposed Biosynthetic Mechanisms and Precursor Relationships

Given the absence of identified natural sources for 3,4-Diethyl-3-hexanol, any discussion of its biosynthesis is necessarily speculative and must be based on established principles of biochemical synthesis for structurally similar compounds. The biosynthesis of branched-chain, higher-order alcohols in organisms typically involves pathways that utilize common metabolic intermediates.

A plausible hypothetical biosynthetic pathway for this compound could originate from the metabolism of amino acids or fatty acids, which provides the carbon backbone for a variety of secondary metabolites. The biosynthesis of other branched-chain alcohols often proceeds through the Ehrlich pathway or similar routes involving the decarboxylation of α-keto acids derived from amino acid catabolism.

For a C10 compound like this compound, the biosynthesis could conceivably involve the condensation of smaller precursor molecules. A potential pathway could involve intermediates from isoleucine or leucine metabolism, which are known to produce branched-chain alcohols. For example, the carbon skeleton of this compound could theoretically be assembled from precursors such as propionyl-CoA and butyryl-CoA through a series of condensation, reduction, and dehydration reactions, analogous to pathways for the synthesis of other complex alcohols.

The final step in the formation of a tertiary alcohol like this compound would likely involve the stereospecific action of a dedicated enzyme, such as a tertiary alcohol synthase. However, without any direct evidence of the compound's natural occurrence, the existence of such an enzyme and its specific substrates remains entirely hypothetical.

The table below outlines a proposed, hypothetical biosynthetic pathway for this compound based on known biochemical reactions.

| Step | Proposed Reaction | Precursors/Intermediates | Enzyme Class (Hypothetical) |

| 1 | Condensation | Propionyl-CoA + Butyryl-CoA | Thiolase |

| 2 | Reduction | Ketoacyl-CoA intermediate | Reductase |

| 3 | Dehydration | Hydroxyacyl-CoA intermediate | Dehydratase |

| 4 | Further Elongation/Modification | Unsaturated acyl-CoA intermediate | Various |

| 5 | Formation of Tertiary Alcohol | Final precursor | Tertiary Alcohol Synthase |

This interactive table presents a theoretical biosynthetic pathway for this compound.

Chemical Transformations and Reaction Mechanisms of 3,4 Diethyl 3 Hexanol

Dehydration Reactions Leading to Unsaturated Derivatives

The dehydration of 3,4-diethyl-3-hexanol is a classic example of an elimination reaction, typically acid-catalyzed, that results in the formation of alkenes. This process involves the removal of a water molecule from the alcohol.

Regioselectivity and Stereoselectivity in Alkene Formation from this compound

Dehydration of this compound can theoretically lead to different isomeric alkenes, making regioselectivity a key consideration. The primary product of this reaction is 3,4-diethyl-3-hexene. chegg.comchegg.com The formation of other regioisomers, such as 3,4-diethyl-2-hexene, is also possible but generally less favored. The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com

Stereoselectivity in this reaction pertains to the formation of different stereoisomers of the alkene products. youtube.com For 3,4-diethyl-3-hexene, the primary consideration is the formation of (E) and (Z) geometric isomers. pearson.com

Mechanistic Elucidation of Acid-Catalyzed Elimination Processes

The acid-catalyzed dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism. masterorganicchemistry.com This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄), to form a good leaving group, water. masterorganicchemistry.comvaia.com

The key steps in the E1 mechanism are:

Protonation of the alcohol: The oxygen atom of the hydroxyl group acts as a Lewis base, abstracting a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation at the C3 position. This is the rate-determining step of the reaction. youtube.com

Deprotonation: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. masterorganicchemistry.com This results in the formation of a double bond and regenerates the acid catalyst.

The stability of the tertiary carbocation intermediate is a crucial factor favoring the E1 pathway for tertiary alcohols like this compound. masterorganicchemistry.compearson.com

Formation and Geometric Isomerism (Z/E) of 3,4-Diethyl-3-hexene

The deprotonation step in the E1 mechanism can lead to the formation of geometric isomers of 3,4-diethyl-3-hexene. The double bond forms between the C3 and C4 carbons. Each of these carbons is bonded to an ethyl group and a larger alkyl fragment.

Applying the Cahn-Ingold-Prelog priority rules to the substituents on the double-bonded carbons allows for the assignment of (E) and (Z) configurations.

(E)-3,4-diethyl-3-hexene: The higher priority groups (the ethyl groups) are on opposite sides of the double bond. This isomer is generally the thermodynamically more stable and therefore the major product due to reduced steric strain.

(Z)-3,4-diethyl-3-hexene: The higher priority groups are on the same side of the double bond, leading to greater steric hindrance between the ethyl groups.

The ratio of (E) to (Z) isomers formed can be influenced by reaction conditions such as temperature and the choice of acid catalyst.

Functional Group Interconversions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo several transformations besides elimination, including nucleophilic substitution and oxidation.

Nucleophilic Substitution Reactions (S\N1/S\N2) at the Tertiary Carbon Center

Due to the tertiary nature of the carbon atom bearing the hydroxyl group, this compound readily undergoes nucleophilic substitution via an S\N1 (substitution, nucleophilic, unimolecular) mechanism. pearson.compressbooks.pub The S\N2 pathway is highly disfavored due to significant steric hindrance around the tertiary carbon, which prevents the backside attack required for this mechanism. youtube.comchemistrysteps.com

The S\N1 reaction of this compound, for instance with hydrogen halides (HX), proceeds through the same tertiary carbocation intermediate as the E1 dehydration. pearson.com After the formation of the carbocation, a nucleophile (e.g., a halide ion) can attack the carbocation to form the substitution product. Because the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon center were chiral. pressbooks.pubpressbooks.pub

It is important to note that S\N1 and E1 reactions are often in competition, and the reaction conditions can be adjusted to favor one over the other. For example, using a non-nucleophilic acid at high temperatures favors elimination, while using a good nucleophile at lower temperatures can favor substitution. masterorganicchemistry.com

Oxidation Pathways of Tertiary Alcohols and Alkyl Chain Scission

Generally, tertiary alcohols like this compound are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. d-nb.inforesearchgate.netlibretexts.org However, under harsh conditions or with specific reagents, oxidation can occur, often leading to the cleavage of carbon-carbon bonds (alkyl chain scission). researchgate.netnih.gov

One such pathway involves photocatalytic oxidation on surfaces like titanium dioxide (TiO₂). d-nb.infonih.gov In this process, a hole-mediated oxidation of the alcohol can lead to the cleavage of a C-C bond alpha to the hydroxyl group. d-nb.infonih.gov For this compound, this would involve the scission of one of the ethyl-carbon bonds or the bond to the rest of the hexyl chain. This process can generate smaller carbonyl compounds and alkanes. researchgate.netnih.gov

Another possibility is the use of strong oxidizing agents under forcing conditions, which can lead to the fragmentation of the molecule. The mechanism often involves the formation of radical intermediates. researchgate.net For instance, oxidation with cobalt(III) perchlorate (B79767) has been shown to yield mixtures of ketones through a mechanism likely involving the formation of an alkoxy radical that subsequently loses an alkyl group. researchgate.net

Reduction Strategies for Deoxygenation of Tertiary Alcohols

The removal of the hydroxyl group from a tertiary alcohol like this compound, a process known as deoxygenation, is a significant transformation in organic synthesis. Given the steric hindrance and the nature of the tertiary carbon center, specific strategies are required. Two prominent methods are the Barton-McCombie deoxygenation and reductions using organosilanes.

The Barton-McCombie deoxygenation is a powerful radical-based method for replacing a hydroxyl group with a hydrogen atom. wikipedia.orgalfa-chemistry.com This two-step process begins with the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate. alfa-chemistry.comorganic-chemistry.org For a tertiary alcohol like this compound, this initial step can be challenging due to the thermal instability of tertiary xanthates. worldscientific.comlibretexts.org However, conducting the reaction at lower temperatures can mitigate competing elimination reactions. libretexts.org In the second step, the thiocarbonyl derivative is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH). alfa-chemistry.comorganic-chemistry.org The reaction proceeds through a radical chain mechanism where a tributyltin radical abstracts the thiocarbonyl group, generating a tertiary alkyl radical. wikipedia.org This radical then abstracts a hydrogen atom from Bu₃SnH to yield the final deoxygenated product, 3,4-diethylhexane. The formation of a strong tin-sulfur bond provides a significant thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org Due to the toxicity and difficulty in removing tin-based reagents, alternative, less toxic hydrogen sources like polymethylhydrosiloxane (B1170920) (PMHS) and various silanes have been developed. wikipedia.org

Silane-based reductions offer a complementary approach, often proceeding through an ionic mechanism. wikipedia.org The deoxygenation of tertiary alcohols can be achieved by treatment with a hydrosilane, such as triethylsilane (Et₃SiH), in the presence of a strong Brønsted or Lewis acid. wikipedia.orgthieme-connect.de The reaction is believed to proceed via an Sₙ1-type mechanism. researchgate.netresearchgate.net The acid protonates the hydroxyl group of this compound, converting it into a good leaving group (water). Departure of water generates a stable tertiary carbocation. This carbocation is then trapped by a hydride delivered from the silane (B1218182), yielding the alkane. researchgate.netresearchgate.net The choice of acid and silane is crucial, and the reaction conditions can be tuned to promote the desired deoxygenation.

| Method | Key Reagents | Mechanism Type | Key Intermediates | Advantages | Challenges |

|---|---|---|---|---|---|

| Barton-McCombie Deoxygenation | Thiocarbonyl derivative (e.g., xanthate), Bu₃SnH (or alternative), AIBN | Radical Chain | Tertiary alkyl radical | Reliable and general for many alcohols. alfa-chemistry.com | Toxicity of tin hydrides; potential instability of tertiary xanthates. wikipedia.orgworldscientific.com |

| Silane-Based Reduction | Hydrosilane (e.g., Et₃SiH), Strong Acid (e.g., TFA, BF₃·OEt₂) | Ionic (Sₙ1-type) | Tertiary carbocation | Avoids toxic tin reagents; uses readily available reagents. wikipedia.org | Potential for carbocation rearrangements (though less likely for this specific substrate). thieme-connect.de |

Kinetic and Mechanistic Investigations of this compound Reactivity

Understanding the rates and pathways of reactions involving this compound is crucial for controlling reaction outcomes. This involves determining reaction rate constants and identifying the transient species that dictate the mechanistic course.

Rate Constant Determinations for Specific Reaction Pathways

Specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on structurally similar alcohols. For instance, the gas-phase reaction of alcohols with hydroxyl radicals (•OH) is a key process in atmospheric chemistry. researchgate.net The rate constants for these reactions are influenced by the structure of the alcohol, with H-atom abstraction typically occurring from C-H bonds rather than the stronger O-H bond. researchgate.net For tertiary alcohols like tert-butyl alcohol, the reaction rate is relatively slower compared to higher molecular weight secondary alcohols. researchgate.net

In solution, the dehydration of tertiary alcohols is a classic example of a reaction whose kinetics can be readily studied. The acid-catalyzed dehydration of tert-butanol, for example, follows first-order kinetics. doubtnut.comgauthmath.com The rate of these reactions is highly dependent on temperature and the concentration of the acid catalyst. While a specific rate constant for this compound is not available, the table below presents representative rate constants for related alcohol reactions to provide a comparative context.

| Alcohol | Reaction | Conditions | Rate Constant (k) |

|---|---|---|---|

| tert-Butyl Alcohol | Gas-phase dehydration | 300 °C | 2.27 x 10⁻⁸ s⁻¹ doubtnut.comgauthmath.com |

| tert-Butyl Alcohol | Reaction with •OH radical | Atmospheric | 1.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ researchgate.net |

| 2-Methyl-3-buten-2-ol (tertiary unsaturated alcohol) | Reaction with •OH radical | ~298 K | ~6.0–7.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.org |

| Cyclohexanol (secondary alcohol) | Hydrothermal dehydration | 250 °C, 40 bar | 0.17 h⁻¹ acs.org |

Study of Intermediates and Transition States in Reaction Cycles

The reactivity of this compound is largely dictated by the stability of the intermediates and transition states it can form. In ionic reaction pathways, such as acid-catalyzed dehydration or silane-based deoxygenation, the key intermediate is the 3,4-diethylhexan-3-yl cation . This is a tertiary carbocation, which is relatively stable due to hyperconjugation and inductive effects from the surrounding ethyl and propyl groups.

The acid-catalyzed dehydration of this compound proceeds via an E1 (Elimination, Unimolecular) mechanism . masterorganicchemistry.comallrounder.ai This multi-step process can be broken down as follows:

Protonation: The hydroxyl group is rapidly and reversibly protonated by the acid catalyst to form a protonated alcohol (an oxonium ion). This is a fast pre-equilibrium step. libretexts.org

Formation of Carbocation (Rate-Determining Step): The protonated alcohol undergoes heterolysis, where the C-O bond breaks, and a water molecule departs. This is the slowest step in the reaction and involves the highest energy transition state (TS1), leading to the formation of the tertiary carbocation intermediate. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base (which could be water, the conjugate base of the acid, or another alcohol molecule) abstracts a proton from a carbon atom adjacent to the carbocationic center (a β-proton). masterorganicchemistry.com This step proceeds through a second transition state (TS2) to form the alkene product. According to Zaitsev's rule, the most substituted alkene is typically the major product. libretexts.org

Computational studies on similar tertiary alcohols confirm that the reaction profile involves a stepwise mechanism with a carbenium ion intermediate. rsc.org The energy barrier to form the carbocation is the highest, confirming it as the rate-limiting step. rsc.org

| Reaction Stage | Species | Description |

|---|---|---|

| Reactant | This compound | Starting tertiary alcohol. |

| Pre-equilibrium | Protonated Alcohol (Oxonium Ion) | The hydroxyl group is protonated, making it a good leaving group (H₂O). |

| Rate-Determining Step | Transition State 1 (TS1) | High-energy state corresponding to the cleavage of the C-O bond. |

| Intermediate | 3,4-Diethylhexan-3-yl Cation | A planar, sp²-hybridized tertiary carbocation. |

| Product Formation | Transition State 2 (TS2) | High-energy state corresponding to the abstraction of a β-proton by a base. |

| Product | Alkene (e.g., 3,4-Diethyl-3-hexene) | Final product of elimination. |

Stereochemical Aspects of 3,4 Diethyl 3 Hexanol and Its Derivatives

Chiral Centers and Potential Stereoisomerism in 3,4-Diethyl-3-hexanol

This compound possesses a molecular structure with two chiral centers, which are carbon atoms bonded to four different substituent groups. In this case, the chiral centers are at the C3 and C4 positions of the hexane (B92381) chain. The C3 atom is bonded to a hydroxyl group, an ethyl group, a propyl group (from the C4, C5, and C6 atoms), and the C4 carbon atom. The C4 atom is bonded to a hydrogen atom, an ethyl group, the C3 carbon atom, and the C5 and C6 carbon atoms (forming a propyl group).

The presence of two distinct chiral centers means that this compound can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of enantiomers are diastereomers of each other.

The four stereoisomers are designated by the (R) or (S) configuration at each chiral center, leading to the following combinations: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (3R, 4R)-3,4-Diethyl-3-hexanol | Enantiomer of (3S, 4S) |

| (3S, 4S)-3,4-Diethyl-3-hexanol | Enantiomer of (3R, 4R) |

| (3R, 4S)-3,4-Diethyl-3-hexanol | Enantiomer of (3S, 4R) |

| (3S, 4R)-3,4-Diethyl-3-hexanol | Enantiomer of (3R, 4S) |

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of enantiomerically pure tertiary alcohols like this compound presents a significant challenge in organic chemistry due to the steric hindrance around the tertiary carbon. nih.govnih.gov However, several strategies have been developed for the enantioselective and diastereoselective synthesis of such compounds.

Enantioselective Synthesis: One of the most common methods for the enantioselective synthesis of tertiary alcohols is the addition of organometallic reagents to ketones in the presence of a chiral catalyst. For the synthesis of this compound, this would involve the reaction of 4-ethyl-3-hexanone with an ethylating agent, such as diethylzinc (B1219324) or an ethyl Grignard reagent, and a chiral ligand. Chiral amino alcohols, diamines, and BINOL-derived ligands are often employed to induce enantioselectivity.

Another approach is the kinetic resolution of a racemic mixture of the tertiary alcohol. nih.gov This can be achieved through enzymatic or chemical methods that selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Diastereoselective Synthesis: Diastereoselective synthesis of this compound would typically involve starting with a chiral precursor that can direct the stereochemical outcome of the reaction. For instance, a substrate-controlled diastereoselective addition of an organometallic reagent to a chiral ketone could be employed. The existing stereocenter in the starting material would influence the direction of the incoming nucleophile, leading to the preferential formation of one diastereomer.

Furthermore, cascade reactions can be designed to create multiple stereocenters in a single synthetic operation with high diastereoselectivity. beilstein-journals.org While specific examples for this compound are not extensively documented, these general principles of asymmetric synthesis are applicable.

Resolution Techniques for Enantiomeric Excess Determination

When a synthesis results in a racemic or enantiomerically enriched mixture of this compound, resolution techniques are necessary to separate the enantiomers and determine the enantiomeric excess (ee).

Classical Resolution: A common method for resolving racemic alcohols is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. spcmc.ac.inlibretexts.org For an alcohol, this typically involves esterification with a chiral carboxylic acid or its derivative. libretexts.org The resulting diastereomeric esters have different physical properties, such as solubility, and can be separated by fractional crystallization or chromatography. youtube.com Once separated, the esters can be hydrolyzed to yield the enantiomerically pure alcohols.

Enzymatic Resolution: Enzymatic resolution is a powerful technique that utilizes the stereospecificity of enzymes, such as lipases. nih.gov In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated. The efficiency of this process is often high, leading to products with high enantiomeric excess.

Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs), is a widely used analytical and preparative method for separating enantiomers. The enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess.

Configurational Assignment Methodologies for Derived Alkene Geometries (Z/E)

The dehydration of this compound, for example, with oxalic acid, primarily yields a mixture of the (Z) and (E) isomers of 3,4-diethyl-2-hexene. researchgate.net The assignment of the correct configuration to these geometric isomers is crucial and is typically achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for assigning the (Z) and (E) configuration of alkenes. researchgate.net The chemical shifts of the protons and carbons attached to or near the double bond are sensitive to the stereochemistry. For instance, in the ¹H NMR spectrum, the chemical shift of the vinylic proton can differ between the (Z) and (E) isomers due to anisotropic effects of the substituents on the double bond.

In ¹³C NMR, the chemical shifts of the allylic carbons are particularly informative. In the (Z)-isomer, steric compression between the substituents on the same side of the double bond (the gamma-gauche effect) typically causes the allylic carbon signals to appear at a higher field (lower ppm value) compared to the corresponding signals in the (E)-isomer, where such steric hindrance is absent.

A study on the dehydration of 3,4-diethylhexan-3-ol reported the separation of the resulting (Z)- and (E)-3,4-diethylhexene-2 isomers by preparative gas-liquid chromatography (GLC) and their subsequent identification and configurational assignment using ¹³C and ¹H NMR. researchgate.net

Table 2: Research Findings on Dehydration of this compound

| Reactant | Reaction | Products | Analytical Method for Assignment | Reference |

| This compound | Dehydration with oxalic acid | (Z)-3,4-diethyl-2-hexene and (E)-3,4-diethyl-2-hexene | ¹H and ¹³C NMR, preparative GLC | researchgate.net |

Computational methods, such as Density Functional Theory (DFT), can also be used to predict the NMR chemical shifts for each isomer. nih.govresearchgate.net By comparing the calculated spectra with the experimental data, a confident assignment of the (Z) and (E) configurations can be made. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diethyl 3 Hexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise arrangement and connectivity of atoms can be mapped out.

The ¹H NMR spectrum of 3,4-diethyl-3-hexanol provides detailed information about the different chemical environments of the hydrogen atoms (protons). Due to the presence of a chiral center at the C4 position, the molecule is asymmetric, rendering all methylene (B1212753) (CH₂) and methyl (CH₃) groups chemically distinct. The spectrum is predicted to show complex multiplets due to overlapping signals.

Key expected signals include:

A broad singlet corresponding to the hydroxyl (-OH) proton, with a chemical shift that can vary depending on solvent and concentration.

Multiple overlapping signals in the alkane region (approximately 0.8-1.7 ppm).

The four methyl (CH₃) groups would appear as triplets, each coupling with an adjacent methylene (CH₂) group.

The four methylene (CH₂) groups would exhibit more complex splitting patterns (quartets or multiplets) due to coupling with adjacent methyl and methine protons.

The single methine (CH) proton at the C4 position would appear as a multiplet, coupled to the protons on the surrounding carbon atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 0.8-1.0 | Multiple Triplets | 12H | Four distinct -CH₃ groups |

| ~ 1.3-1.7 | Complex Multiplets | 9H | Four distinct -CH₂ groups and one -CH group |

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Given the asymmetry of this compound, all ten carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals in the proton-decoupled spectrum.

The chemical shifts are influenced by the local electronic environment. udel.edu The carbon atom bonded to the electronegative oxygen atom (C3) is significantly deshielded and appears furthest downfield. Quaternary carbons, like C3, typically show signals of lower intensity compared to protonated carbons. magritek.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 75-80 | Quaternary (C-OH) | C3 |

| ~ 45-55 | Methine (CH) | C4 |

| ~ 25-35 | Methylene (CH₂) | Four distinct -CH₂ groups |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the complex molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons on adjacent carbons (²J and ³J couplings). sdsu.edu Cross-peaks in a COSY spectrum would confirm the connectivity within the individual ethyl groups (linking CH₃ and CH₂ protons) and along the main hexanol backbone. This allows for the tracing of proton-proton spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J C-H coupling). omicsonline.org This is a powerful tool for definitively linking the assignments from the ¹H and ¹³C NMR spectra. For instance, each of the four unique methylene proton signals would show a cross-peak to one of the four unique methylene carbon signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions corresponding to the alcohol functional group and the alkane framework. The gas-phase spectrum shows several key features that confirm its structure. nist.gov

O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group O-H stretch is the most prominent feature, typically appearing in the region of 3600-3200 cm⁻¹.

C-H Stretch: Intense absorptions just below 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A moderate to strong absorption in the 1200-1050 cm⁻¹ region corresponds to the C-O single bond stretching vibration of the tertiary alcohol.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3580 | O-H Stretch | Alcohol (-OH) |

| ~ 2880-2970 | C-H Stretch | Alkane (-CH₃, -CH₂) |

| ~ 1460 | C-H Bend | Alkane (-CH₂) |

| ~ 1380 | C-H Bend | Alkane (-CH₃) |

Data derived from the NIST Chemistry WebBook gas-phase IR spectrum. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for characterizing the carbon skeleton of this compound.

The Raman spectrum is expected to show:

Strong signals in the C-H stretching region (2800-3000 cm⁻¹).

A series of distinct peaks in the "fingerprint region" (below 1500 cm⁻¹), which correspond to C-C bond stretching and various C-H bending and rocking modes. These signals provide a unique fingerprint for the molecule.

A characteristically weak signal for the polar O-H stretching vibration.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 2880-2970 | C-H Stretch | Alkane (-CH₃, -CH₂) |

| ~ 1450 | C-H Bend (Scissoring/Bending) | Alkane (-CH₂, -CH₃) |

| ~ 1000-1200 | C-C Stretch | Carbon Skeleton |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound, which has a molecular formula of C10H22O, the molecular weight is 158.28 g/mol . nist.gov This technique provides a veritable molecular fingerprint, offering insights into the compound's elemental composition and structural arrangement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the identification and purity assessment of volatile compounds like this compound. bee.or.kr In a typical GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component), which separates the individual compounds in a mixture based on their boiling points and interactions with the column's stationary phase.

Once separated, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. The identification of this compound is then confirmed by comparing its obtained mass spectrum with reference spectra found in extensive databases, such as the NIST Mass Spectrometry Data Center. bee.or.krnist.gov This comparative analysis allows for high-confidence identification. The technique has been successfully employed to identify this compound in complex mixtures, such as the volatile organic compounds found in natural products like honey. bee.or.kr

Interpretation of Mass Spectral Fragmentation Patterns for Structural Information

The mass spectrum of an organic molecule provides crucial structural information based on its fragmentation pattern. For alcohols, the molecular ion peak (the peak corresponding to the intact molecule) is often weak or entirely absent. libretexts.org The fragmentation of this compound is governed by the stability of the resulting carbocations and follows predictable pathways for tertiary alcohols.

Key fragmentation processes include:

α-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. miamioh.edu The stability of the resulting oxonium ion or carbocation drives this process. For this compound, the loss of an ethyl radical (•CH2CH3, mass of 29) is a highly probable event, leading to a stable tertiary carbocation.

Dehydration: The elimination of a water molecule (H2O, mass of 18) from the molecular ion is another common fragmentation route for alcohols, particularly under EI conditions. libretexts.org

The interpretation of these fragments allows for the precise structural elucidation of the molecule.

Table 1: Key Mass Spectral Fragments for this compound This table is based on general fragmentation principles for tertiary alcohols.

| Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 140 | H₂O (Water) | Dehydration of the molecular ion. |

| 129 | C₂H₅ (Ethyl radical) | α-Cleavage, loss of an ethyl group. |

| 87 | C₅H₁₁ (Pentyl radical) | α-Cleavage, loss of the diethylmethyl group. |

Predicted Spectroscopic Parameters and Collision Cross Sections for Analytical Applications

In modern analytical chemistry, particularly in fields like metabolomics and proteomics, multidimensional analysis is key to confident compound identification. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation by differentiating ions based on their size, shape, and charge, a property known as the collision cross section (CCS). The CCS is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field.

For this compound, predicted CCS values have been calculated for various adducts (ions formed by the association of the molecule with a charged species like H+ or Na+). uni.lu These predicted values are instrumental for analytical applications, allowing researchers to create reference libraries for identifying this compound in complex samples even without a physical standard. By matching both the m/z ratio and the experimental CCS value to the predicted data, the confidence in identification is significantly enhanced. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 159.17435 | 140.9 |

| [M+Na]⁺ | 181.15629 | 146.3 |

| [M+K]⁺ | 197.13023 | 145.5 |

| [M+NH₄]⁺ | 176.20089 | 161.6 |

| [M+H-H₂O]⁺ | 141.16433 | 136.9 |

| [M-H]⁻ | 157.15979 | 139.5 |

| [M+HCOO]⁻ | 203.16527 | 159.6 |

| [M+CH₃COO]⁻ | 217.18092 | 179.8 |

Data sourced from PubChemLite. uni.lu

Computational Chemistry and Theoretical Investigations of 3,4 Diethyl 3 Hexanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) and other ab initio methods, are powerful tools for determining the optimized molecular geometry and conformational landscape of a molecule. For 3,4-diethyl-3-hexanol, these calculations would reveal the most stable arrangement of its atoms in three-dimensional space. This would involve mapping the potential energy surface by systematically rotating the flexible ethyl and hexyl groups to identify all possible conformers and their relative energies. However, specific studies detailing the conformational analysis of this compound are not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic nature of this compound in various environments. By simulating the movement of each atom over time, MD can map the conformational ensemble, showing the distribution and interchange between different conformers at a given temperature. This would be particularly insightful for understanding how the bulky ethyl groups influence the flexibility of the hexanol backbone. At present, no specific molecular dynamics studies focused on this compound have been published.

Prediction of Spectroscopic Data (NMR, IR, MS) and Validation with Experimental Results

Theoretical calculations can predict various spectroscopic data for a molecule. For this compound, quantum chemical methods could be used to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and predict its fragmentation patterns in Mass Spectrometry (MS). These theoretical spectra could then be compared with experimental data to validate the computational model. While experimental spectra for this compound are available, specific studies that perform and compare theoretical predictions are lacking.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry offers a powerful approach to investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to explore potential reaction pathways, such as its dehydration to form 3,4-diethyl-3-hexene. Such studies would involve calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics. To date, no theoretical investigations into the reaction mechanisms of this compound have been reported in the scientific literature.

Role of 3,4 Diethyl 3 Hexanol As a Synthon in Complex Organic Synthesis

Precursor for the Synthesis of Substituted Alkenes (e.g., 3,4-Diethyl-3-hexene)

One of the most direct applications of 3,4-diethyl-3-hexanol in synthesis is its use as a precursor for the substituted alkene, 3,4-diethyl-3-hexene. This transformation is typically achieved through a dehydration reaction, where a molecule of water is eliminated from the alcohol. libretexts.orgpressbooks.pub

The dehydration of tertiary alcohols like this compound generally proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A base (which can be a water molecule or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.orgpressbooks.pub

Common reagents and conditions for the dehydration of tertiary alcohols include heating in the presence of strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org The reaction temperatures required for tertiary alcohols are generally milder than those for primary or secondary alcohols, typically ranging from 25°C to 80°C. libretexts.org Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can be used, which often provide better control and avoid the strongly acidic conditions that can lead to rearrangements, although rearrangements are less of a concern with this specific symmetric substrate. libretexts.orgchemistrysteps.com

Dehydration of this compound can lead to the formation of (E)- and (Z)-isomers of 3,4-diethyl-3-hexene. researchgate.net The specific geometry of the resulting alkene can be influenced by the reaction conditions.

Table 1: Dehydration of this compound to 3,4-Diethyl-3-hexene

| Reagent/Catalyst | Conditions | Primary Mechanism | Product | Reference(s) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Heat (25-80°C) | E1 | 3,4-Diethyl-3-hexene | libretexts.org |

| Phosphoric Acid (H₃PO₄) | Heat | E1 | 3,4-Diethyl-3-hexene | libretexts.orgpressbooks.pub |

| Oxalic Acid | Heat | E1 | (E/Z)-3,4-diethyl-2-hexene | researchgate.net |

This table presents common methods for alcohol dehydration applicable to this compound.

Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrroles)

While not a direct precursor, this compound can be envisioned as a starting material for the synthesis of nitrogen-containing heterocycles like substituted pyrroles through a multi-step synthetic pathway. A key strategy for pyrrole (B145914) synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.net

To utilize this compound in a Paal-Knorr synthesis, it would first need to be converted into a suitable 1,4-dicarbonyl intermediate, such as 3,4-diethyl-2,5-hexanedione. This transformation would require a sequence of reactions, for instance:

Dehydration: As described previously, dehydration of this compound would yield 3,4-diethyl-3-hexene. libretexts.orgresearchgate.net

Oxidative Cleavage: The resulting alkene could then undergo oxidative cleavage of the double bond. Reagents like ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide), or potassium permanganate (B83412) (KMnO₄) under controlled conditions, could cleave the C=C bond to form two molecules of 3-pentanone.

Dimerization/Condensation: A subsequent α-functionalization and coupling of the resulting ketones would be required to construct the 1,4-dicarbonyl skeleton of 3,4-diethyl-2,5-hexanedione.

Once the 1,4-dicarbonyl compound is synthesized, the Paal-Knorr reaction can be performed. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org The reaction is versatile and can be carried out under mild, weakly acidic conditions. organic-chemistry.orgresearchgate.net Using different primary amines (R-NH₂) allows for the synthesis of a wide variety of N-substituted pyrroles. organic-chemistry.org

Derivatization Strategies for Advanced Chemical Building Blocks and Specialty Chemicals

The hydroxyl group of this compound is a key functional handle for derivatization, allowing for its conversion into a variety of advanced chemical building blocks. These derivatives can then be used in the synthesis of specialty chemicals.

Esterification: Tertiary alcohols can be converted to esters. A common method for creating crystalline derivatives for identification, which can also be used for synthetic purposes, is the reaction with 3,5-dinitrobenzoyl chloride. sciepub.comsciepub.com While direct esterification with carboxylic acids is often difficult for tertiary alcohols, the use of the more reactive acid chloride is effective. sciepub.com Such ester derivatives can introduce new functionalities and alter the physical properties of the parent molecule.

Conversion to Alkyl Halides: this compound can react rapidly with concentrated hydrochloric acid (HCl) at room temperature to form the corresponding tertiary alkyl chloride, 3-chloro-3,4-diethylhexane. echemi.com This transformation converts the poor leaving group (-OH) into a good leaving group (-Cl), opening up pathways for nucleophilic substitution reactions to introduce a wide range of other functional groups.

These derivatization strategies transform the relatively simple alcohol into more complex and reactive intermediates, which are valuable in multi-step syntheses for fine chemicals and materials.

Table 2: Potential Derivatization of this compound

| Reagent | Derivative Type | Product Name (Conceptual) | Potential Application | Reference(s) |

|---|---|---|---|---|

| 3,5-Dinitrobenzoyl chloride | Ester | 3,4-Diethyl-3-hexanyl 3,5-dinitrobenzoate | Intermediate for specialty chemicals, crystalline derivative | sciepub.comsciepub.com |

| Concentrated HCl | Alkyl Halide | 3-Chloro-3,4-diethylhexane | Intermediate for nucleophilic substitution reactions | echemi.com |

Applications in the Synthesis of Polymeric Monomers and Intermediates for Complex Molecular Architectures

This compound and its derivatives hold potential for application in polymer science, serving as or being converted into monomers or intermediates for complex molecular structures.

Monomers from Alkene Derivatives: The alkene, 3,4-diethyl-3-hexene, obtained from the dehydration of the alcohol, can itself be a monomer or a co-monomer in addition polymerization reactions. ontosight.ai The bulky ethyl groups would influence the polymer's physical properties, potentially leading to materials with unique steric and conformational characteristics.

Polyester Synthesis: While direct polyesterification with tertiary alcohols is challenging, they can be converted to more reactive intermediates. For instance, a diol version of this structure could be synthesized and then polymerized. To achieve polymerization at moderate temperatures and avoid decomposition, tertiary diols can first be converted to their dialkoxide forms (e.g., using n-BuLi) before reacting with diacid chlorides to form polyesters. google.com This approach allows for the incorporation of the sterically hindered tertiary alcohol structure into a polymer backbone.

The incorporation of such a branched, aliphatic structure into a polymer can impact its solubility, thermal stability, and mechanical properties, making it a target for creating specialty polymers with tailored characteristics.

Patents and Intellectual Property Landscape of 3,4 Diethyl 3 Hexanol

Analysis of Patented Synthetic Routes and Industrial Production Methods

A comprehensive search for patents specifically claiming synthetic routes or industrial-scale production methods for 3,4-Diethyl-3-hexanol has not yielded specific results. While general methods for the synthesis of tertiary alcohols are well-established in chemical literature, such as the Grignard reaction involving the addition of an ethylmagnesium halide to an appropriate ketone, patents applying these methods directly to the large-scale production of this compound are not prominent.

For illustrative purposes, the table below outlines a theoretical, commonly understood laboratory-scale synthesis. It is important to note that this does not represent a patented industrial method based on the conducted research.

| Reaction Step | Reactants | Product | General Conditions |

| Grignard Reagent Formation | Ethyl bromide, Magnesium | Ethylmagnesium bromide | Anhydrous ether solvent |

| Nucleophilic Addition | 3-Pentanone, Ethylmagnesium bromide | Intermediate magnesium alkoxide | Anhydrous ether solvent, controlled temperature |

| Hydrolysis | Intermediate magnesium alkoxide, Aqueous acid | This compound | Mild acidic workup |

This table represents a general, non-patented synthetic pathway for tertiary alcohols and is provided for illustrative purposes only, as no specific patents for the industrial synthesis of this compound were identified.

Examination of Patented Applications in Chemical Manufacturing and Fine Chemical Production

There is a significant lack of patents detailing the application of this compound in chemical manufacturing or as a key component in fine chemical production. While some commercial suppliers suggest potential uses, such as it being an antiviral agent or an ophthalmic agent, these claims are not substantiated by accessible patent filings that would protect these specific applications. biosynth.com

In broader chemical patents, related structures are sometimes mentioned. For instance, hindered secondary alcohols are noted for their utility in certain formulations, but this compound is not specifically named in this context in the available literature. A doctoral thesis identified "3-Hexanol, 3,4-diethyl- or isomer" as a potential extractable compound from polymers, but this does not constitute a patented application. mmu.ac.uk

The absence of a robust patent landscape for the applications of this compound indicates that its role as a solvent, intermediate, or functional additive in patented chemical processes is likely minimal or not publicly disclosed in a manner that allows for detailed analysis.

Future Directions and Emerging Research Avenues for 3,4 Diethyl 3 Hexanol

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of tertiary alcohols, particularly sterically hindered ones like 3,4-diethyl-3-hexanol, remains a significant challenge in organic chemistry. researchgate.net Traditional methods often rely on stoichiometric organometallic reagents, which can lead to significant waste and limited functional group tolerance. researchgate.netthieme-connect.com Future research is intensely focused on the development of highly efficient catalytic systems to overcome these limitations. thieme-connect.comthieme-connect.com

Key research thrusts include the design and application of novel catalysts that can facilitate the addition of organometallic reagents to ketones in a more controlled and efficient manner. thieme-connect.comthieme-connect.com This includes the use of transition-metal catalysts, organocatalysts, and metal ate complexes. thieme-connect.com For instance, ruthenium(IV)-catalyzed redox isomerization of allylic alcohols followed by chemoselective addition of organometallic reagents presents a promising one-pot synthesis route to tertiary alcohols. rsc.org Another avenue involves the use of Cp2TiCl2-catalyzed reactions of AlCl3 with ketones and aryl olefins, which has shown success in producing other tertiary alcohols. mdpi.comsciforum.net

The development of enantioselective catalytic systems is a particularly important frontier, aiming to produce chiral tertiary alcohols which are valuable synthons for pharmaceuticals and fine chemicals. researchgate.netthieme-connect.com While challenging due to steric hindrance, catalytic enantioselective alkylation, arylation, and alkenylation reactions using organozinc, organoaluminum, and organosilicon reagents are being actively explored for the synthesis of various tertiary alcohols. thieme-connect.com

| Catalyst System | Reagents | Key Features | Potential for this compound Synthesis |

| Ruthenium(IV) | Allylic alcohols, Organolithium/Organomagnesium reagents | One-pot, sustainable, high conversion at room temperature. rsc.org | A potential route starting from precursors to 3-hexanone (B147009) and ethyl organometallic reagents. |

| Cp2TiCl2 | AlCl3, Aryl olefins, Ketones | Efficient one-pot method for aryl-substituted tertiary alcohols. mdpi.comsciforum.net | Adaptable for the synthesis of this compound by using appropriate non-aromatic olefins and ketones. |

| Organocatalysts | Ketones, Organometallic reagents | Metal-free, potential for enantioselectivity. thieme-connect.com | Could offer a greener and more selective synthesis of chiral derivatives of this compound. |

| Copper Catalysis | Aldehydes, Dialkyl peroxides | Mild conditions for the synthesis of tertiary alcohol esters. rsc.org | Could be adapted to produce esters of this compound, which can then be hydrolyzed. |

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. rsc.orgunivpancasila.ac.id Future research will undoubtedly prioritize the development of more environmentally benign and sustainable methods for its synthesis.

A major focus is the use of renewable starting materials and greener solvents. acs.org Research into biomass-derived feedstocks that can be converted into the necessary precursors for this compound is an active area. dtu.dk For instance, the catalytic upgrading of bio-alcohols like ethanol (B145695) could potentially provide the ethyl groups required for the synthesis. dtu.dkcardiff.ac.uk

The use of alternative energy sources, such as microwave irradiation and visible-light photocatalysis, is also a promising avenue for green synthesis. rsc.orgunivpancasila.ac.id These methods can often lead to shorter reaction times, lower energy consumption, and improved yields. univpancasila.ac.id For example, visible-light-mediated synthesis of tertiary alcohols in water has been demonstrated, offering a mild and robust platform. rsc.org Similarly, metal-free heterogeneous photocatalysts have been used for the direct hydroxylation of tertiary C(sp³)–H bonds, a strategy that could be explored for the late-stage functionalization of related hydrocarbons to produce this compound. acs.org

| Green Chemistry Approach | Description | Relevance to this compound |

| Biomass Valorization | Utilization of renewable resources to produce chemical precursors. dtu.dk | Exploring pathways from bio-ethanol to the ethyl synthons needed for the target molecule. |

| Photocatalysis | Use of light to drive chemical reactions, often under mild conditions. rsc.orgacs.org | Development of photocatalytic methods for the C-C bond formation or C-H activation steps in the synthesis. |

| Green Solvents | Employing environmentally friendly solvents like water or biorenewable eutectic mixtures. rsc.orgrsc.org | Performing the synthesis in greener media to reduce the environmental impact of the process. |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions and improve efficiency. univpancasila.ac.idnih.gov | Application to key synthetic steps to reduce reaction times and energy consumption. |

Integration with Automated and Flow Chemistry Platforms

The integration of synthetic processes with automated and flow chemistry platforms is revolutionizing chemical manufacturing and research. nih.govsyrris.com These technologies offer numerous advantages, including enhanced reproducibility, improved safety, and the ability to rapidly screen and optimize reaction conditions. nih.govrsc.org

Future research on this compound will likely involve the development of continuous flow processes for its synthesis. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities, particularly for exothermic reactions. nih.gov The modular nature of flow systems also facilitates the telescoping of multiple reaction steps, reducing the need for intermediate purification. mpg.de

Automated platforms, often coupled with machine learning algorithms, can be employed to accelerate the discovery and optimization of novel synthetic routes to this compound. researchgate.net These systems can perform a large number of experiments in a short period, systematically exploring a wide range of catalysts, reagents, and conditions to identify the optimal synthetic protocol. nih.govrsc.org

Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. researchgate.net Future research will leverage advanced spectroscopic techniques and computational chemistry to gain deeper insights into the formation of this compound and the behavior of the catalytic systems involved.

In situ spectroscopic methods, such as advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products, helping to elucidate reaction pathways and kinetics. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for investigating reaction mechanisms at the molecular level. researchgate.netnsf.gov These methods can be used to model transition states, calculate reaction energy profiles, and predict the effects of catalyst and substrate structure on reactivity and selectivity. For sterically hindered molecules like this compound, computational models can provide valuable insights into the steric and electronic factors that govern the reaction outcomes. acs.orgacs.orgnih.gov

Expanding its Role as a Versatile Synthon in Diverse Synthetic Strategies

Beyond its synthesis, future research will also focus on expanding the utility of this compound as a versatile synthetic intermediate, or synthon. uou.ac.in Its sterically hindered tertiary alcohol moiety makes it an interesting building block for the construction of complex molecules with specific three-dimensional architectures.

One area of exploration is the use of this compound as a precursor for generating tertiary alkyl radicals. nsf.gov These radicals can then participate in a variety of C-H functionalization reactions, allowing for the introduction of the bulky 3,4-diethyl-3-hexanyl group into other molecules, which could be of interest in medicinal chemistry or materials science. nsf.gov

Furthermore, the development of methods for the stereoselective functionalization of this compound could open up new avenues for its use in asymmetric synthesis. researchgate.net For example, the catalytic enantioselective derivatization of the hydroxyl group or the selective functionalization of one of the ethyl groups could provide access to a range of chiral building blocks. researchgate.net The compound can also serve as a challenging substrate for the development of new reactions, such as the arylation of tertiary alcohols to form sterically congested ethers. acs.orgsu.se

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3,4-Diethyl-3-hexanol, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound can be optimized using acid-catalyzed hydration of alkenes or Grignard reactions. Key parameters include temperature control (70–90°C for hydration) and solvent selection (e.g., ether for Grignard). Catalysts like sulfuric acid may improve reaction efficiency. Purification via fractional distillation or column chromatography is critical to isolate the product from diastereomers or byproducts . Validate purity using gas chromatography (GC) coupled with mass spectrometry (MS) .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and what spectral markers are diagnostic?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Look for triplet signals near δ 0.8–1.0 ppm (ethyl groups) and a singlet for the hydroxyl-bearing tertiary carbon (δ 1.5–1.7 ppm).

- ¹³C NMR : A peak at ~70 ppm confirms the alcohol-bearing carbon.

- IR Spectroscopy : A broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) are key. Cross-reference with NIST’s hexanol data for calibration .

Advanced Research Questions

Q. How can contradictory reports on physicochemical properties (e.g., boiling point, solubility) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Implement orthogonal validation:

- Boiling Point : Use differential scanning calorimetry (DSC) alongside traditional distillation.

- Solubility : Conduct cloud-point titration in varied solvents (polar vs. nonpolar).

- Data Harmonization : Compare results with EPA DSSTox or ECHA databases for standardized values .

Q. What computational strategies predict the stability and reactivity of this compound in non-aqueous reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model steric effects from ethyl groups and hydrogen bonding. Use software like Gaussian or ACD/Labs Percepta to simulate:

- Conformational Stability : Assess energy minima for chair vs. boat conformations.

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate with experimental kinetics (e.g., reaction rates with electrophiles) .

Q. How can researchers optimize purification when this compound co-elutes with structurally similar byproducts?

- Methodological Answer : Employ advanced chromatographic techniques:

- HPLC with Chiral Columns : Resolve enantiomers using cellulose-based stationary phases.

- Prep-Scale GC : Isolate fractions under inert atmospheres to prevent oxidation.

- Crystallization : Screen solvent mixtures (e.g., hexane/ethyl acetate) to exploit solubility differences .

Experimental Design & Data Analysis

Q. What protocols ensure accurate measurement of this compound’s partition coefficient (log P) in biphasic systems?

- Methodological Answer : Use the shake-flask method:

- Saturate octanol and water phases with the compound.

- Quantify concentrations via UV-Vis spectroscopy (calibration curve at λ_max ~210 nm).

- Account for temperature fluctuations (±0.5°C) and pH effects. Cross-check with in silico predictions via ChemAxon or ACD/Labs .

Q. How should researchers design kinetic studies to assess this compound’s oxidative degradation under varying environmental conditions?

- Methodological Answer :

- Controlled Variables : Temperature (25–60°C), UV exposure, and oxidant concentrations (e.g., H₂O₂).

- Sampling Intervals : Use GC-MS at t = 0, 24, 48, 72 hours to track degradation products.

- Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life. Include negative controls (e.g., inert atmospheres) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation experiments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.